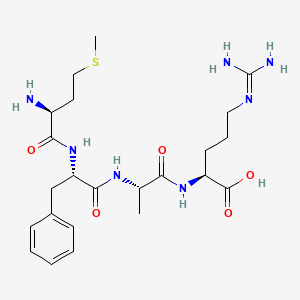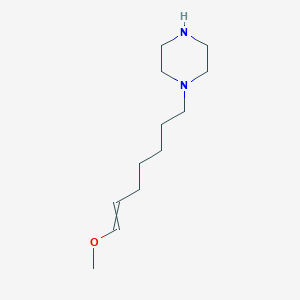![molecular formula C18H14N4Se B12522091 4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline](/img/structure/B12522091.png)
4,4'-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline is an organic compound that belongs to the family of selenadiazoles This compound is characterized by the presence of a benzo[c][1,2,5]selenadiazole core with two aniline groups attached at the 4 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline typically involves the following steps:
Formation of the Selenadiazole Core: The selenadiazole core can be synthesized by reacting o-phenylenediamine with selenium dioxide in the presence of a suitable oxidizing agent.
Attachment of Aniline Groups: The aniline groups are introduced through a nucleophilic substitution reaction, where the selenadiazole core is reacted with aniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenadiazole core to selenides.
Substitution: The aniline groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer properties and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline involves its interaction with molecular targets through its selenadiazole core and aniline groups. The compound can generate reactive oxygen species (ROS) upon irradiation, which can induce cell death in cancer cells. Additionally, its electronic properties make it suitable for use in electronic devices by facilitating charge transport and light emission.
類似化合物との比較
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Similar structure but contains sulfur instead of selenium.
4,4’-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)dianiline: Contains oxygen instead of selenium.
Uniqueness
4,4’-(Benzo[c][1,2,5]selenadiazole-4,7-diyl)dianiline is unique due to the presence of selenium, which imparts distinct electronic properties and reactivity compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
特性
分子式 |
C18H14N4Se |
|---|---|
分子量 |
365.3 g/mol |
IUPAC名 |
4-[4-(4-aminophenyl)-2,1,3-benzoselenadiazol-7-yl]aniline |
InChI |
InChI=1S/C18H14N4Se/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H,19-20H2 |
InChIキー |
CCRKTSBPCYNYIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC=C(C3=N[Se]N=C23)C4=CC=C(C=C4)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,9-Dimethyl-2-[6-(octyloxy)naphthalen-2-yl]-9H-fluorene](/img/structure/B12522008.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide](/img/structure/B12522009.png)
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B12522023.png)


![Benzaldehyde, 3,5-bis[(3,5-dimethoxyphenyl)methoxy]-](/img/structure/B12522037.png)
![7-Bromodibenzo[de,h]isochromene-1,3-dione](/img/structure/B12522038.png)
![7-Methyl-7H-indolo[2,3-c]quinoline](/img/structure/B12522044.png)
![[(2-Anilino-2-oxoethyl)(phenyl)amino]acetic acid](/img/structure/B12522046.png)
![2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid](/img/structure/B12522047.png)
![2,2'-Bis[3-(trifluoromethyl)phenyl]-1,1'-binaphthalene](/img/structure/B12522049.png)



